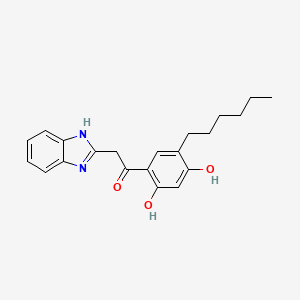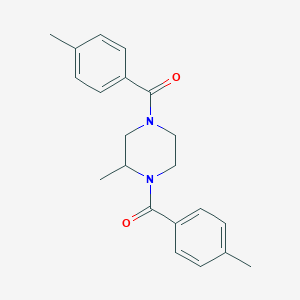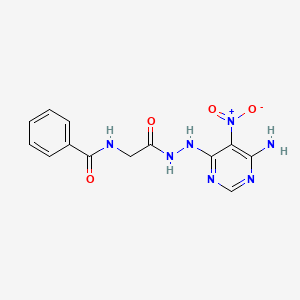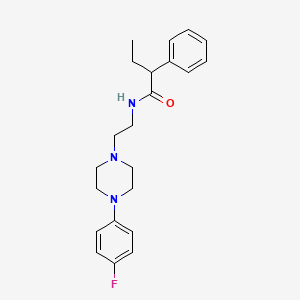![molecular formula C12H10F3N5S B2746007 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(1H-pyrazol-1-ylmethyl)-1,3-thiazole CAS No. 956961-75-4](/img/structure/B2746007.png)
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(1H-pyrazol-1-ylmethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(1H-pyrazol-1-ylmethyl)-1,3-thiazole” is a complex organic molecule that contains several functional groups, including two pyrazole rings and a thiazole ring. Pyrazole is a five-membered ring with two nitrogen atoms, and thiazole is a five-membered ring with one nitrogen atom and one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole and thiazole rings, followed by their functionalization with the methyl and trifluoromethyl groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole and thiazole rings are aromatic and relatively stable, but they can undergo reactions at the nitrogen and sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .Applications De Recherche Scientifique
Synthesis and Characterization
- A study on the synthesis and characterization of celecoxib derivatives, including compounds with pyrazole and thiazole units, demonstrated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were evaluated for their activities, showing promising results without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).
Applications in Medicinal Chemistry
- Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents against hepatocellular carcinoma (HepG2) cell lines revealed that certain compounds exhibited promising activities, suggesting their potential for development into therapeutic agents (S. M. Gomha et al., 2016).
Antimicrobial and Antioxidant Activities
- A study on the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents showed that some synthesized compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. Molecular docking studies further supported these results, suggesting their effectiveness against E. coli MurB enzyme (Manjunatha Bhat et al., 2016).
Material Science Applications
- Another study focused on platinum(II) complexes with pyrazole chelates, examining their syntheses, structure, and photophysics. The research found that these complexes exhibited distinct photophysical properties, indicating their potential use in material science applications, particularly in light-emitting devices (Hsi-Ying Hsieh et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(pyrazol-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N5S/c1-8-5-10(12(13,14)15)20(18-8)11-17-9(7-21-11)6-19-4-2-3-16-19/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQSCZMAYWPGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2745924.png)
![4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745926.png)

![4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol](/img/structure/B2745929.png)
![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2745930.png)
![2-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2745932.png)
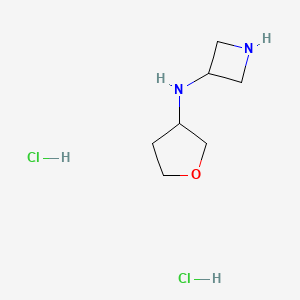
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2745934.png)
![2-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B2745936.png)
